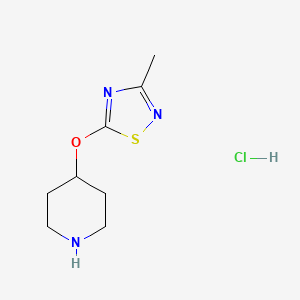

3-Methyl-5-(piperidin-4-yloxy)-1,2,4-thiadiazole hydrochloride

Description

Properties

IUPAC Name |

3-methyl-5-piperidin-4-yloxy-1,2,4-thiadiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3OS.ClH/c1-6-10-8(13-11-6)12-7-2-4-9-5-3-7;/h7,9H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJKAOZTWPSVIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)OC2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(piperidin-4-yloxy)-1,2,4-thiadiazole hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions could potentially convert the thiadiazole ring to other functional groups.

Substitution: The compound can participate in substitution reactions where functional groups on the thiadiazole ring or piperidine moiety are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions would vary depending on the desired transformation.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the thiadiazole or piperidine rings.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is characterized by the molecular formula and a molecular weight of approximately 235.73 g/mol. Its structure includes a thiadiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications .

Antimicrobial Properties

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown promising activity against various bacterial strains. In particular, studies have highlighted:

- Antifungal Activity : Compounds similar to 3-Methyl-5-(piperidin-4-yloxy)-1,2,4-thiadiazole hydrochloride have demonstrated effective antifungal activity against pathogens such as Phytophthora infestans, with effective concentration values (EC50) lower than those of standard antifungal agents .

- Antibacterial Activity : The compound has been tested against Gram-positive and Gram-negative bacteria. Some derivatives exhibited moderate to high antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, suggesting potential for development as antibacterial agents .

Anticancer Potential

The compound's structure allows it to interact with various biological targets, making it a candidate for anticancer research. Investigations into related thiadiazole derivatives have revealed their ability to inhibit specific enzymes involved in cancer cell metabolism. For example:

- Glutaminase Inhibition : Some studies have focused on designing inhibitors targeting kidney glutaminase isoform C, which is implicated in cancer cell proliferation. Compounds derived from similar structures have shown effectiveness in reducing tumor growth in vitro .

- In Silico Studies : Advanced computational methods have been employed to predict the binding affinities of these compounds to cancer-related targets, aiding in the design of more potent anticancer drugs .

Case Study 1: Antifungal Activity Assessment

A study evaluated various thiadiazole derivatives for their antifungal efficacy against Phytophthora infestans. The results indicated that certain compounds had lower EC50 values than established antifungal agents such as Dimethomorph, highlighting their potential as new therapeutic options .

Case Study 2: Antibacterial Screening

In another investigation focusing on antibacterial properties, derivatives were tested against multiple bacterial strains. The results showed significant activity against Staphylococcus aureus, with some compounds exhibiting MIC values lower than those of traditional antibiotics like ampicillin .

Case Study 3: Anticancer Drug Development

Research aimed at developing novel anticancer agents utilized molecular docking studies to explore the interactions between this compound and key cancer targets. These studies provided insights into structure-activity relationships that are critical for optimizing therapeutic efficacy .

Mechanism of Action

The mechanism of action of 3-Methyl-5-(piperidin-4-yloxy)-1,2,4-thiadiazole hydrochloride would depend on its specific application. In biological systems, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

3-Methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole Hydrochloride

- Structure : Replaces the thiadiazole ring with a 1,2,4-oxadiazole core and substitutes piperidine with pyrrolidine.

- Properties: The oxadiazole ring (O vs. Pyrrolidine’s smaller ring size may affect steric hindrance .

- Applications : Used as a versatile scaffold in drug discovery, though its biological targets differ due to electronic and steric variations .

3-Methyl-5-(piperidin-3-yl)isoxazole Hydrochloride

- Structure : Features an isoxazole core instead of thiadiazole, with a piperidin-3-yl group.

- Properties : Isoxazole’s oxygen and nitrogen arrangement modifies hydrogen-bonding capacity compared to thiadiazole. The piperidine substitution at position 3 (vs. 4 in the target compound) impacts spatial orientation .

- Applications : Primarily explored in central nervous system (CNS) drug development due to improved blood-brain barrier penetration .

5-Cyano-3-(indol-3-yl)-1,2,4-thiadiazole Derivatives

- Structure: Shares the 1,2,4-thiadiazole core but substitutes piperidinyloxy with indole and cyano groups.

- Properties: The indole moiety enhances π-π stacking interactions, while the cyano group increases electrophilicity .

- Applications : Demonstrated anticancer activity in lung cancer models via epidermal growth factor receptor (EGFR) inhibition .

Key Research Findings

- Antimicrobial Activity : The piperidinyloxy group in the target compound may enhance membrane permeability, improving efficacy against Gram-positive bacteria compared to simpler thiadiazoles .

- Neuroprotective Potential: Piperidine-containing thiadiazoles show affinity for nicotinic acetylcholine receptors, suggesting utility in neurodegenerative diseases .

- Synergistic Effects : Hybridization with triazole rings (e.g., [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles) enhances antimicrobial potency due to dual heterocyclic pharmacophores .

Biological Activity

3-Methyl-5-(piperidin-4-yloxy)-1,2,4-thiadiazole hydrochloride is a compound that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 215.72 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

| Chemical Class | Thiadiazole derivative |

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial activity of thiadiazole derivatives, this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics such as tetracycline.

Table 2: Antibacterial Activity Results

| Bacterial Strain | MIC (µg/mL) | Comparison Drug (Tetracycline) MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 20 |

| Escherichia coli | 10 | 25 |

| Pseudomonas aeruginosa | 12 | 30 |

The mechanism by which this compound exerts its antibacterial effects involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. This dual action enhances its efficacy against resistant strains.

Cytotoxicity and Safety Profile

While evaluating the compound's therapeutic potential, its cytotoxicity was assessed using various cancer cell lines. The results indicated that the compound possesses selective cytotoxicity towards cancer cells while exhibiting minimal toxicity to normal cells.

Case Study: Selective Cytotoxicity

In a study involving hepatocellular carcinoma (HCC) cell lines, the compound demonstrated an IC50 value of approximately 5 µM, indicating significant anti-cancer activity without substantial effects on normal liver cells.

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 3-methyl-5-(piperidin-4-yloxy)-1,2,4-thiadiazole hydrochloride, and how do reaction conditions influence product purity?

- Methodological Answer : The compound can be synthesized via cyclization reactions involving thioamides or substituted hydrazines. For example, oxidative cyclization of thioamides using visible light and eosin Y as a photoredox catalyst under aerobic conditions avoids stoichiometric oxidants and improves yields . Alternatively, reactions with substituted phenylhydrazines (e.g., 4-methoxyphenylhydrazine hydrochloride) under controlled pH and temperature can yield thiadiazole derivatives, though unexpected byproducts may form depending on substituents . Optimize purity by monitoring reaction time, reagent stoichiometry, and using chromatographic purification (e.g., flash chromatography) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Employ a combination of spectroscopic and analytical techniques:

- NMR and IR : Confirm the presence of the piperidinyloxy and thiadiazole moieties .

- X-ray crystallography : Resolve crystal structures to validate bond angles and intermolecular interactions, as demonstrated for analogous thiadiazole derivatives .

- Thermal analysis (DSC/TGA) : Determine melting point (~175–180°C with decomposition) and stability under heating .

- HPLC-MS : Assess purity and detect trace byproducts .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Due to limited toxicity data, assume potential irritancy and toxicity. Use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid skin/eye contact. Store in a cool, dry environment away from oxidizers. In case of exposure, rinse affected areas with water and seek medical attention .

Advanced Research Questions

Q. How can researchers optimize the compound’s pharmacological activity through structural modifications?

- Methodological Answer : Focus on substituent effects at the 3- and 5-positions of the thiadiazole core. For example:

- Introduce electron-withdrawing groups (e.g., cyano) to enhance metabolic stability .

- Explore cross-coupling reactions to append bioactive fragments (e.g., heteroaryl groups) for synergistic effects .

- Use computational modeling (e.g., DFT, molecular docking) to predict binding affinity to targets like kinases or antimicrobial enzymes .

Q. What strategies address contradictions in reaction outcomes, such as unexpected byproducts during synthesis?

- Methodological Answer : Contradictions often arise from reagent reactivity or competing pathways. For instance, phenylhydrazine hydrochloride may yield pyrazole byproducts instead of indole derivatives due to alternative cyclization pathways . Mitigate this by:

- Screening alternative reagents (e.g., 4-substituted hydrazines) to favor desired pathways.

- Modulating solvent polarity (e.g., DMF vs. ethanol) to control intermediate stability.

- Using real-time monitoring (e.g., in-situ IR) to detect intermediates and adjust conditions .

Q. What green chemistry approaches can be applied to synthesize this compound sustainably?

- Methodological Answer : Replace traditional oxidants with molecular oxygen and visible light-driven catalysis. Eosin Y (2 mol%) in DMF under aerobic conditions enables metal-free oxidative cyclization of thioamides, reducing waste and energy consumption . Additionally, aqueous-phase reactions or recyclable catalysts (e.g., graphitic carbon nitride) align with green principles .

Q. How can researchers evaluate the compound’s stability under varying storage and experimental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal stress : Incubate at 40–60°C for 1–4 weeks and analyze degradation via HPLC .

- pH stability : Expose to buffers (pH 1–13) and monitor hydrolytic degradation .

- Light sensitivity : Use UV-Vis spectroscopy to assess photodegradation and recommend amber storage containers .

Data Analysis and Reproducibility

Q. What analytical techniques are most effective for resolving spectral data ambiguities (e.g., overlapping NMR peaks)?

- Methodological Answer : Use 2D NMR (e.g., HSQC, HMBC) to assign proton-carbon correlations, especially for crowded aromatic regions. For complex mixtures, hyphenated techniques like LC-NMR or LC-MS provide structural clarity .

Q. How should researchers validate biological activity data to ensure reproducibility across studies?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) and include positive controls (e.g., known kinase inhibitors for anticancer studies). Replicate experiments in triplicate and report IC50 values with confidence intervals. Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.